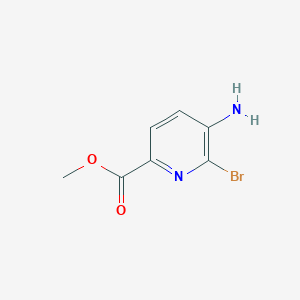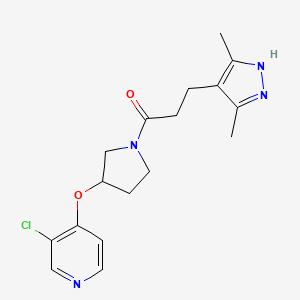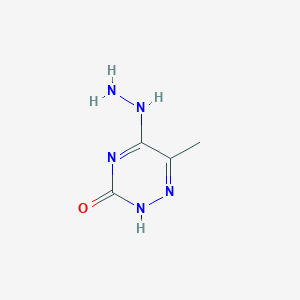
3-amino-N-(2,3,4-trifluorophenyl)propanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-N-(2,3,4-trifluorophenyl)propanamide hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a white crystalline powder that is soluble in water and organic solvents. It is synthesized through a multi-step process involving the reaction of various chemical reagents.
Mecanismo De Acción
The mechanism of action of 3-amino-N-(2,3,4-trifluorophenyl)propanamide hydrochloride is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including histone deacetylases and beta-secretase. Histone deacetylases are enzymes that regulate gene expression, and their inhibition can lead to the activation of tumor suppressor genes and the inhibition of cancer cell growth. Beta-secretase is an enzyme that is involved in the formation of amyloid-beta peptides, and its inhibition can lead to the prevention of Alzheimer's disease.
Biochemical and Physiological Effects
3-amino-N-(2,3,4-trifluorophenyl)propanamide hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as the formation of amyloid-beta peptides. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-amino-N-(2,3,4-trifluorophenyl)propanamide hydrochloride in lab experiments is its potential as an anticancer agent, as well as its potential as a therapeutic agent for Alzheimer's disease and as an anti-inflammatory agent. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of 3-amino-N-(2,3,4-trifluorophenyl)propanamide hydrochloride. One direction is the further investigation of its potential as an anticancer agent, as well as its potential as a therapeutic agent for Alzheimer's disease and as an anti-inflammatory agent. Another direction is the development of more efficient synthesis methods for this compound, which may increase its bioavailability and efficacy. Additionally, the study of the mechanism of action of this compound may lead to the discovery of new therapeutic targets for various diseases.
Métodos De Síntesis
The synthesis of 3-amino-N-(2,3,4-trifluorophenyl)propanamide hydrochloride involves a multi-step process. The first step involves the reaction of 2,3,4-trifluoroaniline with ethyl chloroformate to produce 2,3,4-trifluorophenyl carbamate. The second step involves the reaction of 2,3,4-trifluorophenyl carbamate with sodium cyanide to produce 2,3,4-trifluorophenyl isocyanate. The final step involves the reaction of 2,3,4-trifluorophenyl isocyanate with 3-aminopropanoic acid to produce 3-amino-N-(2,3,4-trifluorophenyl)propanamide hydrochloride.
Aplicaciones Científicas De Investigación
3-amino-N-(2,3,4-trifluorophenyl)propanamide hydrochloride has potential applications in various fields of scientific research. It has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as a therapeutic agent for Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta peptides, which are implicated in the development of the disease. Additionally, it has been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
3-amino-N-(2,3,4-trifluorophenyl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O.ClH/c10-5-1-2-6(9(12)8(5)11)14-7(15)3-4-13;/h1-2H,3-4,13H2,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYJIEKPRCGCKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1NC(=O)CCN)F)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2561808.png)




![1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2561814.png)
![N-(2,3-dimethoxy-2-methylpropyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2561817.png)

![6-(Aminomethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B2561820.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2561824.png)


